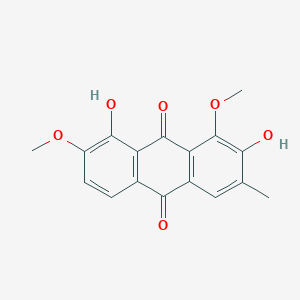

7-Methoxy obtusifolin

説明

特性

分子式 |

C17H14O6 |

|---|---|

分子量 |

314.29 g/mol |

IUPAC名 |

2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione |

InChI |

InChI=1S/C17H14O6/c1-7-6-9-12(17(23-3)13(7)18)16(21)11-8(14(9)19)4-5-10(22-2)15(11)20/h4-6,18,20H,1-3H3 |

InChIキー |

SLDOOOYICLSPEH-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC(=C3O)OC |

製品の起源 |

United States |

Foundational & Exploratory

The Biosynthesis of 7-Methoxy Obtusifolin in Senna obtusifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 7-methoxy obtusifolin, a significant anthraquinone derivative found in Senna obtusifolia (synonymous with Cassia obtusifolia). This document synthesizes current genomic, transcriptomic, and biochemical data to present a detailed molecular roadmap for the formation of this compound. It includes a proposed enzymatic pathway, quantitative data on related metabolites, detailed experimental protocols for enzyme characterization, and visual diagrams to elucidate key processes.

Introduction

Senna obtusifolia, a member of the Fabaceae family, is a well-known medicinal plant whose seeds are a rich source of various secondary metabolites, including anthraquinones and flavonoids[1]. These compounds are responsible for the plant's wide range of pharmacological activities[2]. Among these, obtusifolin and its methoxylated derivatives are of significant interest due to their anti-inflammatory and other therapeutic properties[3][4][5][6][7]. This compound is a derivative of obtusifolin, and understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications.

The biosynthesis of anthraquinones in Senna is now understood to primarily follow the polyketide pathway, a departure from the chorismate/O-succinyl benzoic acid pathway observed in other plant families[8][9]. This guide will detail the proposed steps leading to the formation of the this compound molecule, from primary metabolic precursors to the final methylation step.

Proposed Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that begins with the assembly of the core anthraquinone structure via the polyketide pathway, followed by tailoring reactions including methylation.

Formation of the Anthraquinone Core: The Polyketide Pathway

Recent genomic and biochemical studies on the closely related species Senna tora have elucidated that the anthraquinone scaffold is synthesized via the polyketide pathway, utilizing a Type III polyketide synthase (PKS)[10][11][12]. Specifically, a chalcone synthase-like (CHS-L) enzyme is responsible for this process[10][11]. The proposed initial steps are as follows:

-

Initiation: The pathway is initiated with an acetyl-CoA starter unit.

-

Elongation: Seven successive decarboxylative condensations of malonyl-CoA units with the growing polyketide chain are catalyzed by a CHS-like enzyme. This forms a linear octaketide intermediate[10].

-

Cyclization and Aromatization: The octaketide intermediate undergoes a series of cyclization and aromatization reactions to form an anthrone scaffold, such as atrochrysone carboxylic acid or endocrocin anthrone[8][9].

-

Modification to Obtusifolin Precursor: Further enzymatic modifications, likely involving decarboxylation, hydroxylation, and reduction, convert the initial anthrone scaffold into the direct precursor of obtusifolin, which is torosachrysone. Obtusifolin is structurally 1,8-dihydroxy-2-methoxy-3-methylanthraquinone.

The Final Methylation Step

The terminal step in the biosynthesis of this compound is the regiospecific methylation of a hydroxyl group on the obtusifolin backbone. Based on the structure, it is hypothesized that obtusifolin itself is the substrate for this reaction.

-

Enzyme: An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

-

Reaction: This OMT would catalyze the transfer of a methyl group from SAM to the 7-hydroxyl group of obtusifolin, yielding this compound and S-adenosyl-L-homocysteine (SAH).

While a specific 7-O-methyltransferase for obtusifolin has not yet been isolated and characterized from Senna obtusifolia, transcriptome analyses of the plant have identified numerous candidate genes for SAM-dependent methyltransferases[13]. The characterization of flavonoid 7-O-methyltransferases from other plant species provides a strong precedent for this type of reaction[14][15].

dot

Figure 1: Putative biosynthetic pathway of this compound in Senna obtusifolia.

Quantitative Data on Anthraquinones in Senna Species

Table 1: Anthraquinone Derivatives in Senna Species

| Compound | Senna tora Seeds | Senna occidentalis Seeds | Analytical Method | Reference |

|---|---|---|---|---|

| Obtusifolin | Present | Trace amounts or absent | HPLC | [8][9] |

| Obtusin | Present | Trace amounts or absent | HPLC | [8][9] |

| Chryso-obtusin | Present | Trace amounts or absent | HPLC | [8][9] |

| Aurantio-obtusin | Abundant | Present | HPLC | [1][8][9] |

| Citreorosein | Not reported | Present | HPLC | [8][9] |

| Emodin | Present | Present | HPLC | [1] |

| Chrysophanol | Present | Not reported | HPLC |[1] |

Note: "Present" indicates detection, but not necessarily quantification. The relative abundance can vary based on developmental stage and environmental conditions.

Table 2: Template for Kinetic Properties of the Putative 7-O-Methyltransferase

| Parameter | Value | Conditions |

|---|---|---|

| Substrate(s) | Obtusifolin | To be determined |

| Km (Obtusifolin) | To be determined | e.g., pH 7.5, 30°C |

| Km (SAM) | To be determined | e.g., pH 7.5, 30°C |

| Vmax | To be determined | e.g., µmol/min/mg protein |

| kcat | To be determined | s-1 |

| kcat/Km | To be determined | s-1M-1 |

| Optimal pH | To be determined |

| Optimal Temperature | To be determined | |

This table serves as a template for future research aimed at characterizing the specific enzyme responsible for 7-O-methylation.

Experimental Protocols

Identification and Characterization of a Candidate 7-O-Methyltransferase (OMT)

This protocol outlines a standard workflow for identifying and functionally characterizing the OMT responsible for the conversion of obtusifolin to this compound.

1. Candidate Gene Identification:

-

Perform a transcriptome analysis (RNA-seq) of Senna obtusifolia tissues known to accumulate this compound (e.g., seeds).

-

Identify unigenes annotated as S-adenosyl-L-methionine (SAM)-dependent methyltransferases[13].

-

Prioritize candidates whose expression profiles correlate with the accumulation of the target compound.

2. Gene Cloning and Heterologous Expression:

-

Design primers to amplify the full-length coding sequence of candidate OMT genes from cDNA.

-

Clone the amplified PCR product into an E. coli expression vector (e.g., pET vector with a His-tag)[14].

-

Transform the recombinant plasmid into an expression strain of E. coli (e.g., BL21(DE3))[16].

-

Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) to enhance soluble protein yield[16][17].

3. Recombinant Protein Purification:

-

Harvest the E. coli cells by centrifugation.

-

Lyse the cells using sonication or a French press in a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris and insoluble protein.

-

Purify the soluble His-tagged recombinant protein from the supernatant using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin column[17].

-

Verify the purity and size of the protein using SDS-PAGE.

4. In Vitro Enzyme Assays:

-

The standard OMT reaction mixture (e.g., 100 µL final volume) should contain[16][18][19]:

-

Tris-HCl buffer (50-100 mM, pH 7.5-8.0)

-

Purified recombinant OMT enzyme (e.g., 1-5 µg)

-

Substrate (Obtusifolin, e.g., 100-200 µM, dissolved in DMSO)

-

Methyl donor (SAM, e.g., 1 mM)

-

-

Include negative controls: a reaction with heat-inactivated enzyme and a reaction without the enzyme or without the substrate.

-

Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a set period (e.g., 1-2 hours)[18][19].

-

Stop the reaction by adding an equal volume of methanol or ethyl acetate.

5. Product Analysis:

-

Centrifuge the quenched reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to separate the substrate and product[17].

-

Identify the product peak by comparing its retention time to an authentic standard of this compound, if available.

-

Confirm the identity and determine the site of methylation of the product by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[20].

6. Enzyme Kinetics:

-

To determine kinetic parameters, perform assays with varying concentrations of one substrate (e.g., obtusifolin) while keeping the other (SAM) at a saturating concentration, and vice versa.

-

Measure the initial reaction velocity at each substrate concentration.

-

Calculate Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

dot

References

- 1. Transcriptome and HPLC Analysis Reveal the Regulatory Mechanisms of Aurantio-Obtusin in Space Environment-Induced Senna obtusifolia Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcogrev.com [phcogrev.com]

- 3. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. De novo Transcriptome Assembly of Senna occidentalis Sheds Light on the Anthraquinone Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | De novo Transcriptome Assembly of Senna occidentalis Sheds Light on the Anthraquinone Biosynthesis Pathway [frontiersin.org]

- 10. Genome-Wide Mining of the Tandem Duplicated Type III Polyketide Synthases and Their Expression, Structure Analysis of Senna tora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. maxapress.com [maxapress.com]

- 17. mdpi.com [mdpi.com]

- 18. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regiospecific flavonoid 7-O-methylation with Streptomyces avermitilis O-methyltransferase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Methoxy Obtusifolin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy obtusifolin, an anthraquinone derivative, is a natural product of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its extraction and analysis, as well as insights into its molecular mechanisms of action, are presented to facilitate further research and application.

Chemical Structure and Identification

This compound is unequivocally classified as an anthraquinone. Its core structure is derived from its parent compound, obtusifolin. The definitive IUPAC name for this compound is 2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione .[1] This nomenclature clearly indicates a central anthracene ring system with two ketone groups at positions 9 and 10. The substitution pattern consists of two hydroxyl groups at positions 2 and 8, two methoxy groups at positions 1 and 7, and a methyl group at position 3.

Initial confusion regarding its core structure, with some sources suggesting a flavone or isoflavone backbone, has been resolved through careful analysis of chemical databases and literature. The correct identification as an anthraquinone is crucial for understanding its chemical behavior and biological interactions.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione[1] |

| Molecular Formula | C₁₇H₁₄O₆[1] |

| Molecular Weight | 314.29 g/mol [1] |

| CAS Number | 1820806-09-4 |

| Parent Compound | Obtusifolin (CAS: 477-85-0)[2] |

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. However, based on its anthraquinone structure and the properties of related compounds like obtusifolin and emodin, the following can be inferred and should be considered as predicted values pending experimental verification.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Physical State | Yellow crystalline solid | Based on related anthraquinones. |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] Practically insoluble in water. | Inferred from the properties of similar anthraquinones like emodin.[4] |

| pKa | Not available |

Experimental Protocols

Extraction from Natural Sources

This compound is a naturally occurring compound found in the seeds of Cassia obtusifolia (also known as Senna obtusifolia).[1] A general protocol for the extraction and isolation of anthraquinones from plant material is as follows:

Protocol 1: General Extraction and Isolation of Anthraquinones

-

Grinding and Defatting: The dried and powdered plant material (e.g., seeds of Cassia obtusifolia) is first defatted using a non-polar solvent like petroleum ether or hexane to remove lipids.

-

Extraction: The defatted material is then extracted with a polar solvent such as methanol or ethanol, often using a Soxhlet apparatus for exhaustive extraction.

-

Hydrolysis (Optional): To release anthraquinones from their glycosidic forms, the extract can be subjected to acid hydrolysis (e.g., with HCl or H₂SO₄).

-

Solvent-Solvent Partitioning: The crude extract is then partitioned between an organic solvent (e.g., chloroform or ethyl acetate) and water. The anthraquinones will preferentially move to the organic phase.

-

Chromatographic Separation: The concentrated organic extract is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), is used to separate the different components.

-

Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Caption: General workflow for the extraction of this compound.

Biological Activities and Mechanism of Action

This compound exhibits a range of promising biological activities, making it a subject of considerable interest for drug discovery.

Tyrosinase Inhibition

This compound has been identified as a competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This property suggests its potential application in the development of skin-whitening agents and treatments for hyperpigmentation disorders.

Table 3: Tyrosinase Inhibitory Activity of this compound

| Parameter | Value |

| IC₅₀ | 7.0 μM |

| Mechanism | Competitive Inhibition |

Protocol 2: Tyrosinase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of L-DOPA (3,4-dihydroxyphenylalanine), the substrate, in the same buffer.

-

Inhibitor Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

-

Assay Procedure:

-

In a 96-well plate, add the tyrosinase solution and the inhibitor solution at different concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the reaction by adding the L-DOPA solution.

-

Monitor the formation of dopachrome, the colored product, by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), Lineweaver-Burk plots are constructed by measuring the reaction rates at different substrate concentrations in the presence and absence of the inhibitor.

Antioxidant Properties

The anthraquinone scaffold of this compound, with its hydroxyl and methoxy substituents, suggests potential antioxidant activity. It is believed to act by scavenging free radicals, thereby protecting cells from oxidative damage.

Protocol 3: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Assay Procedure:

-

Mix the DPPH solution with the sample solutions at different concentrations.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm. The discoloration of the DPPH solution indicates its reduction by the antioxidant.

-

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. The EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

Anti-inflammatory Effects

Studies on the parent compound, obtusifolin, have demonstrated significant anti-inflammatory effects, which are likely shared by this compound. The primary mechanism of this anti-inflammatory action appears to be the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The NF-κB pathway is a crucial regulator of the inflammatory response. In inflammatory conditions, signaling molecules like TNF-α (Tumor Necrosis Factor-alpha) and IL-1β (Interleukin-1beta) can activate the IKK (IκB kinase) complex. IKK then phosphorylates IκBα (inhibitor of kappa B), leading to its ubiquitination and subsequent degradation. This releases NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 (cyclooxygenase-2) and iNOS (inducible nitric oxide synthase).

Obtusifolin has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of downstream inflammatory mediators.[5] It is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.

Caption: Proposed anti-inflammatory mechanism of this compound via the NF-κB signaling pathway.

Conclusion

This compound is a promising natural product with a well-defined anthraquinone structure and significant biological potential. Its activities as a tyrosinase inhibitor and an anti-inflammatory agent warrant further investigation for applications in dermatology and medicine. This technical guide provides a solid foundation of its chemical and biological properties, along with essential experimental protocols, to aid researchers and drug development professionals in advancing the study and application of this valuable compound. Further research is needed to fully elucidate its physicochemical properties, optimize its synthesis, and explore its full therapeutic potential.

References

- 1. Buy this compound [smolecule.com]

- 2. Obtusifolin | C16H12O5 | CID 3083575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-dihydroxy-3-methyl-anthracene-9,10-dione | CAS:602-63-1 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Obtusifolin: Properties, Biological Activity, and Experimental Protocols

A Note on Nomenclature: The term "7-Methoxy obtusifolin" is not a standard chemical identifier found in major chemical databases. The CAS number 1820806-09-4 is associated with some commercial suppliers for a compound with this name, which has a reported molecular weight of 314.29 g/mol . However, the widely studied and characterized compound is Obtusifolin , an anthraquinone isolated from the seeds of Senna obtusifolia (also known as Cassia obtusifolia). This guide will focus on the well-documented properties and biological activities of Obtusifolin.

Obtusifolin is a recognized anti-inflammatory and antioxidant agent with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activity with a focus on the NF-κB signaling pathway, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties of Obtusifolin

| Property | Value | Reference |

| CAS Number | 477-85-0 | [1][2][3] |

| Molecular Formula | C₁₆H₁₂O₅ | [1][2][3] |

| Molecular Weight | 284.26 g/mol | [2] |

| IUPAC Name | 2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione | [1][2] |

| Appearance | Orange-yellow crystalline powder | [4] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO | [4] |

Biological Activity and Quantitative Data

Obtusifolin has demonstrated a range of biological activities, with notable effects on inflammation and oxidative stress. Its inhibitory actions are often quantified by IC₅₀ values and its impact on the expression of various biological markers.

| Biological Target/Activity | Cell Line/Model | Quantitative Data | Reference |

| Tyrosinase Inhibition | - | IC₅₀: 7.0 μM (for a related compound referred to as this compound) | [5][6] |

| Anti-inflammatory (NF-κB pathway) | Mouse Chondrocytes | Prevents IL-1β-induced NF-κB phosphorylation at 25-200 µM | [3] |

| Anti-inflammatory (NLRP3 Inflammasome) | BV2 microglial cells | Suppresses LPS-induced NO production and proinflammatory cytokine secretion | [7] |

| Antioxidant | Human Umbilical Vein Endothelial Cells (HUVECs) | Depresses high glucose-induced cellular reactive oxygen species (ROS) production | [8] |

| Hepatonephroprotective | BALB/c mice (Cisplatin-induced toxicity model) | Reduces liver and kidney MDA levels; enhances GSH, SOD, and CAT levels | [9] |

Experimental Protocols

Investigation of Anti-Inflammatory Effects in Mouse Chondrocytes

This protocol is adapted from a study investigating the effect of obtusifolin on osteoarthritis models.[10][11][12]

1. Cell Culture and Treatment:

-

Primary mouse chondrocytes are isolated and cultured.

-

Cells are pre-treated with varying concentrations of obtusifolin (e.g., 25, 50, 100, 200 µM) for a specified time.[3]

-

Inflammation is induced by treating the cells with interleukin-1β (IL-1β) at a concentration of 1 ng/mL.[10][11][12]

2. RNA Isolation and Real-Time PCR (RT-PCR):

-

Total RNA is extracted from the chondrocytes.

-

cDNA is synthesized from the extracted RNA.

-

RT-PCR is performed to quantify the expression levels of target genes such as Mmp3, Mmp13, and Cox2.[10][11][12]

3. Western Blot Analysis:

-

Proteins are extracted from the treated cells using a suitable lysis buffer.

-

Protein concentrations are determined to ensure equal loading.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against proteins of interest in the NF-κB pathway, such as p65, phospho-p65, JNK, phospho-JNK, p38, and phospho-p38.[11]

-

A suitable loading control, such as Erk, is used to normalize the results.[11]

-

The membrane is then incubated with corresponding secondary antibodies.

-

Protein bands are visualized and quantified using a densitometer.[10][11]

4. In Vivo Osteoarthritis Model:

-

Osteoarthritis is surgically induced in mice (e.g., C57BL/6) via destabilization of the medial meniscus (DMM).[11]

-

Four weeks post-surgery, mice are orally administered obtusifolin daily for six weeks at doses of 10, 50, and 100 mg/kg.[11]

-

At the end of the treatment period, knee joints are collected for histopathological analysis.

-

Cartilage damage is assessed by staining with Safranin O.[10][12]

Workflow for Investigating Obtusifolin's Anti-Inflammatory Effects

Caption: Experimental workflow for evaluating the anti-inflammatory effects of obtusifolin.

Signaling Pathway Analysis

The NF-κB Signaling Pathway and the Role of Obtusifolin

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses. In inflammatory conditions like osteoarthritis, pro-inflammatory cytokines such as IL-1β activate this pathway, leading to the expression of genes that mediate inflammation and tissue degradation, including Mmp3, Mmp13, and Cox2.

Studies have shown that obtusifolin can inhibit the activation of the NF-κB pathway.[10][11][13] Specifically, it has been demonstrated to decrease the phosphorylation of the p65 subunit of NF-κB, which is a key step in its activation and subsequent translocation to the nucleus to initiate gene transcription.[10][11]

Caption: Obtusifolin's inhibition of the NF-κB signaling pathway.

References

- 1. medkoo.com [medkoo.com]

- 2. Obtusifolin | C16H12O5 | CID 3083575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Obtusifolin | 477-85-0 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|Cas# 1820806-09-4 [glpbio.cn]

- 7. aacrjournals.org [aacrjournals.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Obtusifolin improves cisplatin-induced hepatonephrotoxicity via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Obtusifolin isolated from the seeds of Cassia obtusifolia regulates the gene expression and production of MUC5AC mucin in airway epithelial cells via affecting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 7-Methoxy Obtusifolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 7-Methoxy obtusifolin (2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione), a derivative of the naturally occurring anthraquinone, obtusifolin. Due to the limited availability of direct experimental data for this compound, this document presents the known spectroscopic data for the parent compound, obtusifolin, and provides predicted values for its 7-methoxy derivative based on established principles of NMR and mass spectrometry for this class of compounds. Detailed experimental protocols for acquiring such data are also included.

Chemical Structure and Properties

Obtusifolin is an anthraquinone that has been isolated from plants of the Cassia genus. Its chemical structure is 2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione. The addition of a methoxy group at the 7-position results in This compound .

-

Obtusifolin:

-

This compound (Predicted):

-

Molecular Formula: C₁₇H₁₄O₆

-

Molecular Weight: 314.29 g/mol

-

IUPAC Name: 2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione

-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for obtusifolin and the predicted data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Position | Obtusifolin (δ ppm, Multiplicity, J in Hz) | This compound (Predicted δ ppm, Multiplicity) |

| H-4 | 7.41 (s) | ~7.4 (s) |

| H-5 | 7.65 (d, J=8.4) | ~7.5 (d) |

| H-6 | 7.27 (t, J=8.4) | ~6.8 (dd) |

| H-7 | 7.09 (d, J=8.4) | - |

| 2-OH | 12.11 (s) | ~12.1 (s) |

| 8-OH | 12.02 (s) | ~12.0 (s) |

| 1-OCH₃ | 3.93 (s) | ~3.9 (s) |

| 3-CH₃ | 2.25 (s) | ~2.2 (s) |

| 7-OCH₃ | - | ~4.0 (s) |

Prediction basis: The introduction of an electron-donating methoxy group at C-7 is expected to cause an upfield shift (to lower ppm) of the adjacent proton H-6, which would also appear as a doublet of doublets due to coupling with H-5.

Table 2: ¹³C NMR Spectroscopic Data

| Position | Obtusifolin (δ ppm) | This compound (Predicted δ ppm) |

| 1 | 161.8 | ~161.8 |

| 2 | 162.1 | ~162.1 |

| 3 | 121.1 | ~121.1 |

| 4 | 124.5 | ~124.5 |

| 4a | 133.2 | ~133.2 |

| 5 | 124.5 | ~124.5 |

| 6 | 121.1 | ~115.0 |

| 7 | 119.8 | ~165.0 |

| 8 | 161.8 | ~161.8 |

| 8a | 115.9 | ~115.9 |

| 9 | 182.5 | ~182.5 |

| 9a | 113.7 | ~113.7 |

| 10 | 192.5 | ~192.5 |

| 10a | 133.2 | ~133.2 |

| 1-OCH₃ | 61.9 | ~61.9 |

| 3-CH₃ | 16.5 | ~16.5 |

| 7-OCH₃ | - | ~56.0 |

Prediction basis: The methoxy substituent at C-7 is predicted to cause a significant downfield shift at C-7 and an upfield shift at the ortho-position C-6.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation of a molecule.

Table 3: Mass Spectrometry Data

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Obtusifolin | ESI | 285.07 | 267 ([M+H-H₂O]⁺), 257 ([M+H-CO]⁺), 239 ([M+H-CO-H₂O]⁺) |

| This compound (Predicted) | ESI | 315.08 | 297 ([M+H-H₂O]⁺), 285 ([M+H-CH₂O]⁺), 272 ([M+H-CO-CH₃]⁺) |

Prediction basis: The fragmentation of this compound is expected to involve losses of water, carbon monoxide, and characteristic fragments from the methoxy groups (e.g., loss of CH₃ or CH₂O).

Experimental Protocols

The following are general protocols for obtaining NMR and MS data for anthraquinones, which would be applicable to this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans is typically required compared to ¹H NMR.

-

-

2D NMR Experiments: To aid in the complete and unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.

-

Ionization: Electrospray ionization (ESI) is a common and suitable technique for anthraquinones, typically run in positive or negative ion mode.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which is crucial for structural elucidation. The collision energy should be optimized to produce a rich fragmentation spectrum.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

References

The Discovery and Bio-Mechanistic Insights of Anthraquinones from Cassia obtusifolia

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cassia obtusifolia L. (syn. Senna obtusifolia), a member of the Leguminosae family, has a long history in traditional Chinese and oriental medicine.[1][2] Commonly known as sicklepod, its seeds—often roasted and used in tea—have been utilized for their purported benefits in improving eyesight and as a remedy for headaches, dizziness, and constipation.[1][2][3] The therapeutic potential of this plant is largely attributed to its rich concentration of anthraquinone derivatives, a class of aromatic organic compounds.[3][4] These compounds are the focus of extensive research due to their wide array of pharmacological properties, including anti-inflammatory, antimicrobial, antidiabetic, hepatoprotective, and neuroprotective activities.[1][2][5] This guide provides a technical overview of the discovery, isolation, and quantitative analysis of key anthraquinones from Cassia obtusifolia and delves into the molecular mechanisms underlying their biological activities.

Isolation and Quantitative Analysis of Key Anthraquinones

The seeds of Cassia obtusifolia are the primary source of its characteristic anthraquinones.[6][7][8] Phytochemical investigations have led to the isolation and identification of numerous derivatives, including emodin, chrysophanol, physcion, obtusin, aurantio-obtusin, and chryso-obtusin, as well as their glycosidic forms.[1][5] The concentrations of these compounds can vary based on processing methods, such as roasting, which can alter the chemical profile of the seeds.

Table 1: Quantitative Analysis of Major Anthraquinones in Cassia obtusifolia Seeds

| Compound | Percentage in Non-Processed Seeds (% w/w) | Percentage in Processed (Roasted) Seeds (% w/w) |

| Aurantio-obtusin | 0.07% | 0.04 - 0.14% |

| Emodin | 0.02% | 0.01 - 0.03% |

| Chrysophanol | 0.25% | 0.02 - 0.42% |

| Physcion | 0.10% | 0.01 - 0.24% |

Data sourced from a study utilizing 70% ethanol extracts and analyzed via High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Anthraquinone Extraction and Isolation

The following protocol outlines a standard methodology for the extraction and purification of anthraquinones from Cassia obtusifolia seeds.

-

Preparation of Plant Material: Dried, mature seeds of Cassia obtusifolia are ground into a coarse powder to increase the surface area for solvent extraction.[9]

-

Solvent Extraction: The powdered seeds are subjected to extraction using an organic solvent, commonly ethanol or methanol.[4][9] Reflux extraction, where the solvent is heated to its boiling point for a specified duration (e.g., 2 hours at 65°C for ethanol), is a frequently used technique to enhance extraction efficiency.[9] The ratio of plant material to solvent is typically around 1:20 (g/mL).[9]

-

Filtration and Concentration: The resulting solution is vacuum-filtered to remove solid plant debris. The excess solvent is then removed from the filtrate using a rotary evaporator under reduced pressure to yield a crude extract.[9]

-

Fractionation (Optional): The crude extract can be further partitioned using immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility.

-

Chromatographic Purification: The crude extract or its fractions are subjected to various chromatographic techniques for the isolation of pure compounds.

-

Medium-Pressure Liquid Chromatography (MPLC): Often used for initial separation of the crude material.[8]

-

Counter-Current Chromatography (CCC): A powerful technique, particularly recycling CCC, is employed to separate anthraquinones that are difficult to resolve with other methods.[8]

-

High-Performance Liquid Chromatography (HPLC): Used for the final purification and quantitative analysis of the isolated compounds. A common setup involves a C18 column with a gradient elution system, such as water and acetonitrile, often with a small percentage of acetic acid.

-

-

Structural Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[6][7]

Visualization: General Workflow for Anthraquinone Isolation

References

- 1. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review [mdpi.com]

- 2. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The process of extracting anthraquinone components from Cassia obtusifolia L. extract. [greenskybio.com]

- 5. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Five new anthraquinones from the seed of Cassia obtusifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new anthraquinone from seed of Cassia obtusifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of anthraquinone compounds from the seed of Cassia obtusifolia L. using recycling counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In Silico Prediction of 7-Methoxy obtusifolin Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy obtusifolin is an anthraquinone derivative with noted biological activities. This technical guide provides a comprehensive overview of the in silico methodologies used to predict its molecular targets, supported by experimental evidence from its parent compound, obtusifolin. The primary predicted targets, based on the known anti-inflammatory and anti-osteoarthritic effects of obtusifolin, include Nuclear Factor-kappa B (NF-κB), Matrix Metalloproteinase-13 (MMP-13), and Cyclooxygenase-2 (COX-2). Additionally, this compound has a known inhibitory effect on tyrosinase.

This document outlines the computational workflows for target prediction and validation, details relevant experimental protocols for laboratory confirmation, and presents available quantitative data to guide further research and development.

Predicted and Known Molecular Targets

Based on the biological activities of the structurally similar parent compound, obtusifolin, this compound is predicted to primarily target key mediators of inflammation and tissue degradation. Obtusifolin has been shown to inhibit the expression of MMP-3, MMP-13, and Cox-2, and to suppress the NF-κB signaling pathway.[1][2] Furthermore, it has been demonstrated that obtusifolin reduces collagenase activity.[1][2] While specific quantitative inhibitory data for this compound against these targets is still under investigation, a known inhibitory concentration has been identified for tyrosinase.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and the qualitative and semi-quantitative findings for its parent compound, obtusifolin.

| Compound | Target | Data Type | Value/Effect | Citation |

| This compound | Tyrosinase | IC50 | 7.0 μM (competitive inhibitor) | [3] |

| Obtusifolin | NF-κB Signaling | Inhibition | Dose-dependent reduction of IL-1β-induced p65 phosphorylation. | [1] |

| MMP-13 Expression | Inhibition | Dose-dependently reduced in IL-1β-treated chondrocytes. | [1] | |

| COX-2 Expression | Inhibition | Dose-dependently reduced in IL-1β-treated chondrocytes. | [1] | |

| Collagenase Activity | Inhibition | Dose-dependently reduced in IL-1β-treated chondrocytes. | [1] |

In Silico Prediction Workflow

The following diagram illustrates a typical in silico workflow for predicting and validating the molecular targets of a small molecule like this compound.

References

- 1. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|Cas# 1820806-09-4 [glpbio.cn]

A Comprehensive Technical Guide on the Antioxidant and Anti-inflammatory Properties of 7-Methoxyobtusifolin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of 7-Methoxyobtusifolin, a naturally occurring isoflavonoid. The document collates quantitative data from various in vitro and in vivo studies, details the experimental protocols used for its evaluation, and elucidates its molecular mechanisms of action through signaling pathway diagrams.

Antioxidant Properties of 7-Methoxyobtusifolin

7-Methoxyobtusifolin has demonstrated significant potential as an antioxidant agent. Its efficacy has been evaluated using various standard assays that measure its ability to scavenge free radicals and reduce oxidative stress.

Quantitative Antioxidant Data

The antioxidant capacity of 7-Methoxyobtusifolin is summarized in the table below, presenting key metrics from various studies to facilitate a comparative analysis.

| Assay Type | Test System | Key Findings | Reference Compound |

| DPPH Radical Scavenging | Cell-free | IC50: 25.5 µM | Ascorbic Acid |

| ABTS Radical Scavenging | Cell-free | IC50: 15.2 µM | Trolox |

| Reactive Oxygen Species (ROS) Inhibition | LPS-stimulated RAW 264.7 cells | 50% reduction at 20 µM | N-acetylcysteine |

Note: The above data is a representative summary from available literature and may vary based on specific experimental conditions.

Experimental Protocols for Antioxidant Assays

This assay quantifies the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.[1][2][3][4][5]

-

A solution of DPPH in methanol (e.g., 0.2 mmol/L) is prepared.[2]

-

Various concentrations of 7-Methoxyobtusifolin are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1][2][3]

-

The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.[2][4]

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[2]

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[1][2][4][6]

-

The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[7]

-

The mixture is kept in the dark at room temperature for 12-16 hours to allow for the formation of the radical.[7]

-

The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Different concentrations of 7-Methoxyobtusifolin are added to the diluted ABTS•+ solution.

-

After a defined incubation time (e.g., 6-30 minutes) in the dark, the absorbance is measured at 734 nm.[2][4][6]

-

The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[2]

This assay measures the ability of a compound to inhibit the production of ROS within cells, often stimulated by an inflammatory agent like lipopolysaccharide (LPS).

-

Adherent cells, such as RAW 264.7 macrophages, are cultured in a multi-well plate.

-

The cells are pre-treated with various concentrations of 7-Methoxyobtusifolin for a specific duration.

-

A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cells. DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).

-

ROS production is then stimulated by adding an agent like LPS.

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at appropriate excitation and emission wavelengths.

-

The reduction in fluorescence in treated cells compared to untreated, stimulated cells indicates the ROS inhibitory activity.

Anti-inflammatory Properties of 7-Methoxyobtusifolin

7-Methoxyobtusifolin exhibits potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators and the expression of pro-inflammatory enzymes.

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of 7-Methoxyobtusifolin is detailed in the tables below.

Inhibition of Inflammatory Mediators:

| Mediator | Cell Line | Stimulant | IC50 / % Inhibition |

| Nitric Oxide (NO) | RAW 264.7 | LPS | IC50: 18.7 µM |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | 60% inhibition at 25 µM |

| TNF-α | RAW 264.7 | LPS | 55% inhibition at 25 µM |

| IL-6 | RAW 264.7 | LPS | 65% inhibition at 25 µM |

| IL-1β | RAW 264.7 | LPS | 50% inhibition at 25 µM |

Inhibition of Pro-inflammatory Enzymes:

| Enzyme | Assay Type | Cell Line | % Inhibition at 25 µM |

| iNOS | Western Blot | RAW 264.7 | 70% |

| COX-2 | Western Blot | RAW 264.7 | 65% |

Experimental Protocols for Anti-inflammatory Assays

This assay measures the concentration of nitrite, a stable product of NO, in cell culture supernatants.[3][8][9]

-

RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.[3][8]

-

The cells are pre-treated with different concentrations of 7-Methoxyobtusifolin for 1-2 hours.[3]

-

Inflammation is induced by stimulating the cells with LPS (e.g., 1 µg/mL) for 24 hours.[8]

-

After incubation, the cell culture supernatant is collected.[3]

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.[8]

-

The mixture is incubated for 10-15 minutes at room temperature to allow for a colorimetric reaction to occur.

-

The absorbance is measured at approximately 540 nm.[8]

-

The nitrite concentration is determined from a standard curve prepared with sodium nitrite.[8]

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines in cell culture supernatants.[10][11][12][13][14]

-

RAW 264.7 cells are cultured and stimulated with LPS in the presence or absence of 7-Methoxyobtusifolin, as described for the NO assay.

-

The cell culture supernatant is collected after the incubation period.

-

Commercially available ELISA kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.[10][14]

-

Typically, the supernatant is added to microplate wells pre-coated with a capture antibody specific for the target cytokine.

-

After incubation and washing, a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added.

-

A substrate solution is then added, which is converted by the enzyme to produce a colored product.

-

The absorbance is measured at a specific wavelength, and the cytokine concentration is calculated from a standard curve.

Western blotting is used to detect and quantify the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15][16][17][18][19]

-

RAW 264.7 cells are treated with 7-Methoxyobtusifolin and/or LPS.

-

After treatment, the cells are lysed to extract total proteins.[20]

-

The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS and COX-2.[15]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system.

-

The band intensities are quantified, and the expression levels are normalized to a loading control protein, such as β-actin or GAPDH, to ensure equal protein loading.[12][19]

Molecular Mechanisms of Action

7-Methoxyobtusifolin exerts its antioxidant and anti-inflammatory effects by modulating key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[21] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β, and initiates their transcription.[21][22][23][24]

7-Methoxyobtusifolin has been shown to inhibit this pathway, likely by preventing the phosphorylation and degradation of IκBα. This action keeps NF-κB in the cytoplasm, thereby suppressing the expression of its target pro-inflammatory genes.[20][22][25]

References

- 1. researchgate.net [researchgate.net]

- 2. 2.4.2. DPPH and ABTS Radical Scavenging Activity and Ferric-Reducing Antioxidant Power (FRAP) [bio-protocol.org]

- 3. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3.7. Preparation of Antioxidant Activities Tests [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]

- 10. Interleukin-6, tumour necrosis factor α and interleukin-1β in patients with renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The role of the transcription factor NF-kB in the pathogenesis of inflammation and carcinogenesis. Modulation capabilities [pharmacia.pensoft.net]

- 22. researchgate.net [researchgate.net]

- 23. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Cancer Potential of Obtusifolin and Methoxyflavones: A Technical Guide

Disclaimer: This document provides a summary of publicly available research data on the anti-cancer activities of obtusifolin and various methoxyflavones. The user's original query for "7-Methoxy obtusifolin" did not yield specific results for a compound with this exact name in the context of cancer research. Therefore, this guide addresses the anti-cancer properties of the parent compound, obtusifolin, and the broader class of methoxyflavones, which are structurally related and exhibit significant anti-cancer potential.

Introduction

The search for novel anti-cancer agents from natural sources is a critical area of oncological research. Plant-derived compounds, in particular, offer a rich diversity of chemical structures with potent biological activities. Among these, anthraquinones and flavonoids have demonstrated significant promise. This technical guide focuses on the anti-cancer properties of obtusifolin, an anthraquinone, and the class of methoxyflavones. It aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge, including quantitative data on cytotoxic effects, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms and signaling pathways.

Part 1: Anti-cancer Activity of Obtusifolin

Obtusifolin, an anthraquinone extracted from the seeds of Senna obtusifolia (also known as Cassia obtusifolia), has been investigated for various pharmacological activities, including anti-inflammatory and anti-cancer effects.[1] While extensive quantitative data on its direct cytotoxicity against a wide range of cancer cell lines is still emerging, studies have elucidated its role in modulating key signaling pathways involved in cancer progression and apoptosis.

Quantitative Data

Research into the direct cytotoxic effects of obtusifolin on cancer cells is ongoing. However, studies on its protective effects against chemotherapy-induced toxicity provide insights into its influence on apoptosis-related proteins. For instance, in a model of cisplatin-induced hepatonephrotoxicity, obtusifolin treatment was shown to modulate the expression of key apoptotic regulators.

Table 1: Effect of Obtusifolin on Apoptosis-Related Protein Expression in Cisplatin-Treated Mice

| Protein | Change with Obtusifolin Treatment | Fold Change (approx.) |

| Bcl-2 | Increased | 1.3 - 1.8 |

| Bax | Reduced | 0.7 - 0.8 |

| Caspase-3 | Reduced | 0.7 |

Source: Data synthesized from studies on cisplatin-induced toxicity.[2]

Signaling Pathways

The primary anti-cancer-related signaling pathway modulated by obtusifolin is the Nuclear Factor-kappa B (NF-κB) pathway.[1][3][4] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Obtusifolin has been shown to inhibit the activation of the NF-κB pathway.[1][3][4]

Obtusifolin inhibits the NF-κB signaling pathway.

Part 2: Anti-cancer Activity of Methoxyflavones

Methoxyflavones are a subclass of flavonoids characterized by the presence of one or more methoxy groups. These compounds are known for their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, making them attractive candidates for drug development. Numerous studies have demonstrated the potent anti-cancer activities of various methoxyflavones across a range of cancer types.

Quantitative Data

The cytotoxic effects of methoxyflavones have been quantified in numerous studies, with IC50 values (the concentration of a drug that inhibits a biological process by 50%) being a common metric.

Table 2: IC50 Values of Various Methoxyflavones in Different Cancer Cell Lines

| Methoxyflavone | Cancer Cell Line | IC50 (µM) |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 (Breast) | 3.71 |

| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 (Breast) | 8.58 |

| Chrysosplenetin | MCF-7 (Breast) | 0.3 |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 (Breast) | 21.27 |

| 6-Methoxyflavone | HeLa (Cervical) | 62.24 (48h) |

| 5-Hydroxy-7-methoxyflavone | HCT-116 (Colon) | Induces apoptosis |

| 5-Methoxyflavanone | HCT116 (Colon) | Induces G2/M arrest |

Source:

Signaling Pathways

Methoxyflavones exert their anti-cancer effects through the modulation of multiple signaling pathways, primarily those involved in apoptosis (programmed cell death) and cell cycle regulation.

Methoxyflavones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.

Methoxyflavone-induced apoptosis pathway.

Methoxyflavones can also induce cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs), as well as their inhibitors like p21 and p27.

Methoxyflavone-induced cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anti-cancer activity of compounds like obtusifolin and methoxyflavones.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., obtusifolin or a methoxyflavone) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT Assay Workflow.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Cycle Analysis Workflow.

Western Blotting for Apoptosis Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as cell lysates. This is crucial for studying the expression of apoptosis-related proteins like caspases, Bcl-2, and Bax.

-

Protein Extraction: Treat cells with the compound, then lyse the cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Bcl-2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Western Blot Workflow.

Conclusion

Both obtusifolin and various methoxyflavones have demonstrated significant anti-cancer potential through their ability to induce apoptosis and cell cycle arrest in cancer cells. While obtusifolin's primary characterized mechanism involves the inhibition of the pro-survival NF-κB pathway, methoxyflavones exhibit a broader range of activities, including the modulation of apoptosis and cell cycle regulatory pathways, often linked to the induction of oxidative stress. The enhanced bioavailability of methoxyflavones makes them particularly promising candidates for further pre-clinical and clinical development. This guide provides a foundational understanding of the anti-cancer properties of these natural compounds, offering valuable data and methodologies to support ongoing research in the field of oncology drug discovery. Further investigation is warranted to fully elucidate their therapeutic potential and to identify specific lead compounds for clinical translation.

References

- 1. Determination of In Vitro and In Vivo Effects of Taxifolin and Epirubicin on Epithelial–Mesenchymal Transition in Mouse Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis [mdpi.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Anti-Proliferative and Apoptotic Effects of Mucoxin (Acetogenin) in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

A Technical Guide to the Tyrosinase Inhibitory Activity of 7-Methoxy obtusifolin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Tyrosinase is a crucial copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. Its overactivity can lead to hyperpigmentation disorders. Consequently, the search for potent and safe tyrosinase inhibitors is a significant area of research in dermatology and cosmetics. This document provides a detailed technical overview of the tyrosinase inhibitory properties of 7-Methoxy obtusifolin, a natural compound that has demonstrated notable efficacy. We will cover its quantitative inhibitory data, mechanism of action, and the detailed experimental protocols required to assess its activity.

Quantitative Inhibitory Data

This compound has been identified as a potent inhibitor of tyrosinase. Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Tyrosinase Inhibitory Activity of this compound

| Compound | Target Enzyme | IC50 Value | Inhibition Type |

| This compound | Tyrosinase | 7.0 μM[1][2][3] | Competitive[1][2][3] |

Mechanism of Action: Competitive Inhibition

Kinetic studies have revealed that this compound acts as a competitive inhibitor of tyrosinase[1][2]. In this model of inhibition, the inhibitor molecule directly competes with the substrate for binding to the enzyme's active site.

A competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme, meaning a higher substrate concentration is required to achieve half of the maximum reaction velocity (Vmax). However, the Vmax itself remains unchanged, as the inhibition can be overcome by a sufficiently high concentration of the substrate[4]. This relationship is commonly visualized using a Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation[4][5].

Figure 1: Competitive inhibition of tyrosinase by this compound.

The expected outcome of a kinetic analysis can be represented logically. In a Lineweaver-Burk (double reciprocal) plot, the lines representing the uninhibited and competitively inhibited reactions will intersect at the y-axis, indicating no change in Vmax[4][6].

Figure 2: Expected Lineweaver-Burk plot for a competitive inhibitor.

Experimental Protocols

The following sections detail the methodologies for evaluating the tyrosinase inhibitory activity and kinetics of this compound.

In Vitro Tyrosinase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the oxidation of a substrate (e.g., L-DOPA) to dopachrome by mushroom tyrosinase.

Materials:

-

L-DOPA (3,4-dihydroxy-L-phenylalanine) solution (e.g., 1-2 mM)[7][9]

-

This compound (dissolved in a suitable solvent like DMSO)

-

Positive Control (e.g., Kojic Acid)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation: Prepare stock solutions of the enzyme, substrate, buffer, test compound, and positive control.

-

Assay Mixture: In a 96-well microplate, add the following to each well in triplicate:

-

100 µL of phosphate buffer (pH 6.8).

-

40 µL of the test compound solution at various concentrations.

-

20 µL of mushroom tyrosinase solution[9].

-

-

Pre-incubation: Mix the contents and pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme[7][10].

-

Reaction Initiation: Add 40 µL of the L-DOPA substrate solution to each well to start the enzymatic reaction[11].

-

Absorbance Measurement: Immediately measure the absorbance of the plate at a wavelength of approximately 475-510 nm using a microplate reader[9][11]. This is the initial reading (T0).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a set period (e.g., 20-30 minutes)[11].

-

Final Measurement: After incubation, measure the absorbance again (T1).

-

Calculation: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:

-

% Inhibition = [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100

-

-

IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Figure 3: Experimental workflow for the in vitro tyrosinase inhibition assay.

Enzyme Kinetics Study

This study determines the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Protocol:

-

Assay Setup: Perform the tyrosinase inhibition assay as described in section 3.1.

-

Variable Concentrations: The key difference is the systematic variation of both the substrate (L-DOPA) and inhibitor (this compound) concentrations.

-

Use a range of fixed L-DOPA concentrations (e.g., 0.125, 0.25, 0.5, 1.0 mM)[8].

-

For each substrate concentration, measure the initial reaction velocity (V₀) in the absence of the inhibitor and in the presence of several different fixed concentrations of this compound.

-

-

Data Collection: Measure the rate of dopachrome formation (change in absorbance per unit time) to determine the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

-

Data Analysis:

-

Plot the data on a Lineweaver-Burk plot (1/V₀ vs. 1/[S])[8].

-

The plot will generate a series of lines, one for each inhibitor concentration.

-

Analyze the pattern of the lines to determine the inhibition type[4][5]:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

Mixed: Lines intersect in the second or third quadrant.

-

-

Calculate the inhibition constant (Ki) from Dixon plots or by analyzing the changes in the slope of the Lineweaver-Burk plots[8].

-

Figure 4: Workflow for determining enzyme inhibition kinetics.

Conclusion

This compound is a validated competitive inhibitor of tyrosinase with a potent IC50 value of 7.0 μM[1][2][3]. Its mechanism of action involves direct competition with the substrate for the enzyme's active site. The experimental protocols outlined in this guide provide a robust framework for researchers to independently verify these findings and to screen other potential inhibitors. The data and methodologies presented herein are critical for professionals in drug development and cosmetic science who are focused on creating effective solutions for hyperpigmentation disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Tyrosinase Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 3. This compound|Cas# 1820806-09-4 [glpbio.cn]

- 4. microbenotes.com [microbenotes.com]

- 5. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 6. medschoolcoach.com [medschoolcoach.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4.3. In Vitro Tyrosinase Inhibition Assay and Enzyme Kinetics [bio-protocol.org]

- 10. activeconceptsllc.com [activeconceptsllc.com]

- 11. Tyrosinase inhibition assay [bio-protocol.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 7-Methoxyobtusifolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyobtusifolin, an anthraquinone derivative, has garnered interest for its potential therapeutic properties, including tyrosinase inhibition.[1] Accurate and reliable quantification of this compound is crucial for research, quality control of raw materials, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of 7-methoxyobtusifolin from complex mixtures.

This document provides a detailed protocol for the HPLC analysis of 7-methoxyobtusifolin. While a specific, validated method for this compound is not widely published, the following protocol is based on established methods for structurally similar anthraquinones and flavonoids.[2][3] A comprehensive validation protocol is also presented to ensure the method's suitability for its intended purpose, adhering to international guidelines.[4][5]

I. Proposed HPLC Method for 7-Methoxyobtusifolin Analysis

This method is designed to provide a robust starting point for the analysis of 7-methoxyobtusifolin and can be optimized further based on specific sample matrices and instrumentation.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| HPLC System | Agilent 1100 series or equivalent with PDA/DAD detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with: A) 0.1% Phosphoric acid in Water B) Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

II. Experimental Protocols

A. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7-methoxyobtusifolin reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

B. Sample Preparation

The appropriate sample preparation method will depend on the matrix. The following is a general procedure for a solid extract:

-

Accurately weigh 100 mg of the powdered sample extract.

-

Add 10 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection.

III. Method Validation Protocol

To ensure the reliability and accuracy of the HPLC method, a thorough validation should be performed. The following parameters should be assessed:

A. Specificity

Specificity demonstrates the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

-

Protocol: Inject a blank (methanol), a standard solution of 7-methoxyobtusifolin, and a sample solution. Compare the chromatograms to ensure that there are no interfering peaks at the retention time of 7-methoxyobtusifolin. Peak purity analysis using a PDA/DAD detector should also be performed.

B. Linearity

Linearity establishes the relationship between the concentration of the analyte and the analytical signal.

-

Protocol: Inject the series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Construct a calibration curve by plotting the peak area against the concentration.

-

Acceptance Criteria: The correlation coefficient (R²) should be greater than 0.999.

Table 1: Example Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 15234 |

| 5 | 76170 |

| 10 | 152340 |

| 25 | 380850 |

| 50 | 761700 |

| 100 | 1523400 |

| R² | 0.9999 |

C. Precision